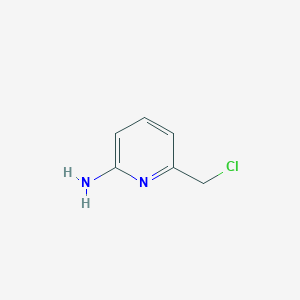

2-Amino-6-chloromethylpyridine

描述

2-Amino-6-chloromethylpyridine (C₆H₇ClN₂) is a pyridine derivative featuring an amino group at position 2 and a chloromethyl substituent at position 6. The chloromethyl group (-CH₂Cl) confers electrophilic character, enabling nucleophilic substitution reactions, while the amino group (-NH₂) contributes to hydrogen bonding and coordination chemistry . This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or ligand synthesis.

属性

分子式 |

C6H7ClN2 |

|---|---|

分子量 |

142.58 g/mol |

IUPAC 名称 |

6-(chloromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H7ClN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9) |

InChI 键 |

NOERNKLWFKMUPU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC(=C1)N)CCl |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Chemical Properties of 2-Amino-6-chloromethylpyridine and Analogs

Research Findings and Functional Comparisons

Reactivity and Substituent Effects

- Chloromethyl vs. Methyl: The chloromethyl group in this compound enhances electrophilicity compared to 2-amino-6-methylpyridine’s inert methyl group. This makes the former more reactive in nucleophilic substitutions (e.g., SN2 reactions) for synthesizing amines or thioethers .

- Chloromethyl vs. Chloro: 5-Amino-2-chloropyridine (Cl at position 2) exhibits steric and electronic effects distinct from 6-chloromethyl analogs. The Cl atom in position 2 directs electrophilic substitution to position 5, whereas the chloromethyl group at position 6 may activate adjacent positions for further functionalization .

- Methoxy vs. Chloromethyl: (2-Chloro-6-methoxypyridin-3-yl)methanol’s methoxy group (-OCH₃) increases electron density on the pyridine ring, reducing electrophilicity compared to the electron-withdrawing -CH₂Cl group. Its hydroxyl (-OH) group also enables hydrogen bonding, influencing crystal packing .

Structural and Crystallographic Insights

- Hydrogen Bonding: 2-Amino-6-methylpyridinium derivatives form robust hydrogen-bonded networks in crystals, as seen in 2-amino-6-methylpyridinium 3-chlorobenzoate (N–H···O interactions) . This suggests that this compound may exhibit similar behavior, with additional Cl-mediated interactions.

- Crystal Packing: The title compound in (C21H21ClN6O2·C2H6O) adopts an orthorhombic lattice (space group Pbca) with extensive hydrogen bonding (N–H···O, O–H···N). This highlights the role of amino and nitro/cyano substituents in stabilizing supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。